molecular formula C9H10Cl2O B084983 3-(2,6-Dichlorophenyl)propan-1-ol CAS No. 14573-24-1

3-(2,6-Dichlorophenyl)propan-1-ol

Cat. No.: B084983
CAS No.: 14573-24-1
M. Wt: 205.08 g/mol
InChI Key: RFSGMWVMSXVTRO-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O. It is characterized by the presence of a propanol group attached to a dichlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorophenyl)propan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,6-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of 2,6-dichlorobenzaldehyde using a palladium catalyst under high pressure and temperature is one such method. This approach allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,6-Dichlorophenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 3-(2,4-Dichlorophenyl)propan-1-ol
  • 3-(2,6-Dibromophenyl)propan-1-ol
  • 3-(2,6-Difluorophenyl)propan-1-ol

Comparison: 3-(2,6-Dich

Properties

IUPAC Name

3-(2,6-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSGMWVMSXVTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620770
Record name 3-(2,6-Dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14573-24-1
Record name 3-(2,6-Dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(2,6-dichlorophenyl)propanoic acid (5.00 g, 22.8 mmol) in THF (114 mL) was stirred at room temperature as triethylamine (3.2 mL, 22.8 mmol) was added. The solution was then cooled in an ice/water bath before the addition of a 1 M solution of isopropylchloroformate in toluene (22.8 mL, 22.8 mmol). After 30 minutes the mixture was filtered into a mixture of sodium borohydride (1.13 g, 30 mmol) in water (8 mL). The resulting mixture was stirred in an ice/water bath and allowed to warm slowly to room temperature. The mixture was allowed to stir at room temperature overnight, then was filtered. The filtrate was partitioned between brine and ethyl acetate. The organic layer was dried with MgSO4, filtered, and concentrated. The residue was purified by chromatography (silica gel, 3:7 ethyl acetate:hexanes) to provide the title compound (3.85 g, 77% as •0.17 EtOAc). 1H NMR (d6-DMSO): δ 7.41 (d, J=8 Hz, 2H), 7.22 (t, J=8 Hz, 1H), 4.57 (t, J=5 Hz, 1H), 3.48-3.43 (m, 2H), 2.88-2.84 (m, 2H), 1.65-1.58 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
114 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.8 mL
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (98.8 mg, 2.60 mmol) was added to THF (5 mL), and under ice-cold stirring, a solution of ethyl 2,6-dichlorocinnamate (319 mg, 1.30 mmol) in THF (5 mL) was added dropwise. The mixture was then stirred at room temperature for 30 minutes. A small amount of a saturated aqueous solution of ammonium chloride was added to the reaction mixture, followed by drying over anhydrous magnesium sulfate. Subsequent to filtration through Celite, the mixture was concentrated under reduced pressure and further, purified by chromatography on a silica gel column (hexane/ethyl acetate=10/1) to yield the title compound as a pale yellow syrupy substance (yield: 46.9%).
Quantity
98.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46.9%

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